1-(3-Aminopyrrolidin-1-yl)propan-1-one
Overview
Description
1-(3-Aminopyrrolidin-1-yl)propan-1-one is a chemical compound with the CAS Number: 833483-46-8. It has a molecular weight of 142.2 and its IUPAC name is 1-propionyl-3-pyrrolidinamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H14N2O/c1-2-7(10)9-4-3-6(8)5-9/h6H,2-5,8H2,1H3 . This code provides a specific description of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is an oil at room temperature . Unfortunately, other physical and chemical properties like boiling point, melting point, etc., are not available in the search results.Scientific Research Applications
Antibacterial Agents : A study by Rosen et al. (1988) explored a compound closely related to 1-(3-Aminopyrrolidin-1-yl)propan-1-one, namely 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-1,4-dihydro-6- fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid hydrochloride. This compound is part of the quinolonecarboxylic acid class of antibacterial agents and has shown significant in vitro and in vivo activity against various bacteria, especially Pseudomonas aeruginosa (Rosen et al., 1988).
Chemical Transformations : Kostyuchenko et al. (2009) researched the chemical transformations of 3-aminopyrrolidin-2-ones, which are structurally similar to this compound. They found that these compounds react with benzaldehyde to form azomethines and can be further transformed into N-substituted 3-aminopyrrolidin-2-ones through reduction processes (Kostyuchenko et al., 2009).
Pharmacological Investigations : Gimbert et al. (2017) demonstrated that the lithium amide of a 3-aminopyrrolidine, which is similar to this compound, is protected against hydrolysis when aggregated with lithium halides, according to mass spectrometry and DFT computations. This finding has implications for the stability and reactivity of such compounds in pharmacological contexts (Gimbert et al., 2017).
Catalytic and Synthetic Chemistry : Pokhodylo and Shyyka (2014) used 1-(5-(R-Amino)-1,2,4-thiadiazol-3-yl)propan-2-ones, which share a structural relation to this compound, as ketomethylenic reagents for constructing 1,2,3-triazole and thiophene frameworks. These compounds showed high reactivity and efficiency in these reactions (Pokhodylo & Shyyka, 2014).
Antitumor Agents : Kalmouch et al. (2020) synthesized a series of 2, 3'-bipyrrole derivatives, including compounds structurally related to this compound, which showed promising antitumor activity against various cancer cell lines (Kalmouch et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
1-(3-aminopyrrolidin-1-yl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-2-7(10)9-4-3-6(8)5-9/h6H,2-5,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDFKAWLZGLKKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC(C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90708189 | |
Record name | 1-(3-Aminopyrrolidin-1-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90708189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
833483-46-8 | |
Record name | 1-(3-Amino-1-pyrrolidinyl)-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=833483-46-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Aminopyrrolidin-1-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90708189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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